

Rucaparib phosphate solubility issues in aqueous solutions

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Compound Focus: Rucaparib Phosphate

CAS No.: 459868-92-9

Cat. No.: S548581

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Solubility Data and Properties

The table below summarizes key physicochemical and solubility data for **rucaparib phosphate** from supplier datasheets and research literature.

Property	Reported Value(s)	Source / Context
Molecular Weight	421.36 g/mol	[1] [2] [3]
Molecular Formula	$C_{19}H_{18}FN_3O \cdot H_3PO_4$	[2] [3] [4]
CAS Registry No.	459868-92-9	[1] [2] [3]
Physical Appearance	Light yellow to yellow solid	[1] [2]
Solubility in DMSO	~25 to 84 mg/mL (59.35 - 199.35 mM)	[2] [3]
Solubility in Water	~2 to 5 mg/mL (4.74 - 11.87 mM)	[3] [1]
Purity	≥98% - 99.65% (by HPLC)	[1] [2] [5]
Storage	-20°C, sealed, away from moisture	[1] [2] [3]

Strategies to Improve Solubility and Bioavailability

The poor aqueous solubility of **rucaparib phosphate** is a known development challenge. Here are key strategies explored in recent research.

- **Salt Formation vs. Cocrystallization:** The commercial **camsylate salt (Ruc-Cam)** was developed to address hygroscopicity and manufacturing issues of other salts, but it still suffers from poor aqueous solubility, leading to low and erratic oral bioavailability [6] [7]. Cocrystallization, a strategy of forming a multi-component crystal with a pharmaceutically acceptable partner, has shown significant promise.
- **Promising Cocrystal Forms:** Research has successfully created cocrystals that significantly improve dissolution and exposure. The most notable is **Rucaparib-Theophylline Monohydrate (Ruc-Thp MH)** [7]. In pharmacokinetic studies in rats, this cocrystal exhibited **2.4 times the C_{max} and 1.4 times the AUC_{0-24h}** compared to the camsylate salt [7]. Other investigated cocrystals include Rucaparib-Maltol (Ruc-Mal) and Rucaparib-Ethyl Maltol (Ruc-Emal) [7].

Experimental Protocols for Researchers

Here are practical methodologies you can apply in your lab, based on published techniques.

Standard Solubility Assessment Protocol

This is a general method for evaluating the thermodynamic solubility of a compound, adaptable for comparing different solid forms like salts or cocrystals [8].

- **Preparation:** Add 5–50 mg of your solid compound (e.g., **rucaparib phosphate**) to 500 μ L of your desired buffer (e.g., PBS at pH 7.4). Perform in triplicate.
- **Agitation:** Vortex the mixture for 10 seconds, sonicate for 2 minutes, and then agitate continuously using a shaker for 24 hours at room temperature.
- **Separation:** Transfer the mixture to a centrifuge tube and spin at 16,000 \times g for 5 minutes.
- **Filtration:** Carefully pass the supernatant through a 0.22 μ m filter.
- **Analysis:** Dilute the filtrate with an equal volume of methanol. Quantify the concentration of dissolved rucaparib using a validated analytical method such as HPLC-UV.

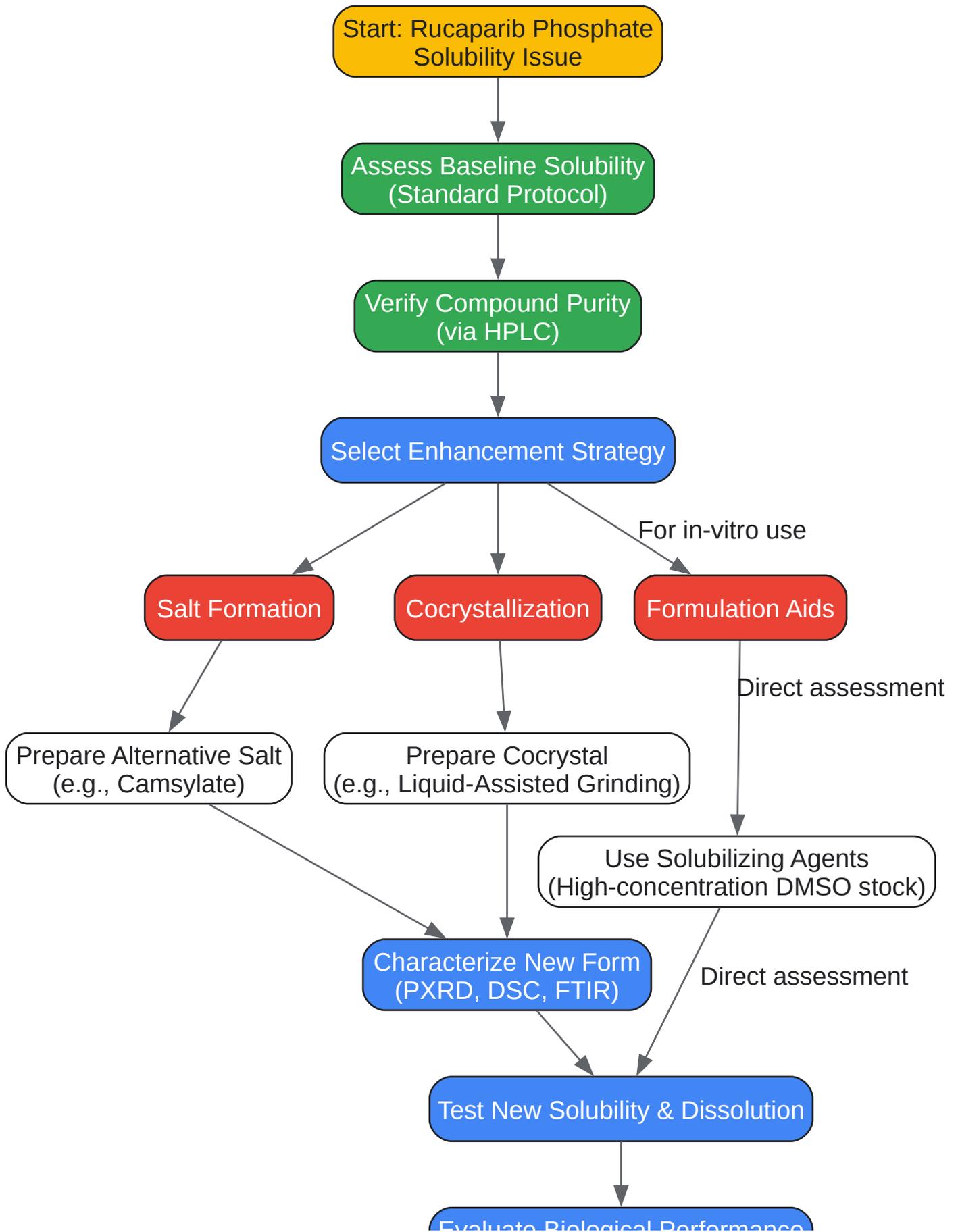
Cocrystal Preparation via Liquid-Assisted Grinding

This method was successfully used to create novel rucaparib cocrystals [7].

- **Stoichiometry:** Combine rucaparib and the coformer (e.g., theophylline, maltol) in an appropriate molar ratio.
- **Grinding:** Load the physical mixture into a ball-mill grinding jar. Add a small, catalytic amount of solvent (e.g., methanol, acetonitrile) to facilitate the reaction—this is "liquid-assisted grinding."
- **Processing:** Mill the mixture for a set duration (e.g., 30-60 minutes) at a specified frequency.
- **Characterization:** Analyze the resulting solid using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new crystalline phase.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for investigating and solving rucaparib solubility issues, from initial assessment to advanced strategies.



Evaluate Biological Performance
(In vitro/In vivo assays)

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Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a high-concentration stock solution of rucaparib phosphate for in vitro studies? **A1:** DMSO is the most suitable solvent. It can dissolve **rucaparib phosphate** at concentrations of at least 25 mg/mL and up to 84 mg/mL (approximately 200 mM) according to supplier data [2] [3]. For aqueous dilution, you can then use this stock to create homogeneous suspensions using agents like carboxymethyl cellulose sodium (CMC-Na) [3].

Q2: The commercial camsylate salt of rucaparib was designed to have better properties. Why does it still have solubility problems? **A2:** While the camsylate salt (Ruc-Cam) offers advantages for manufacturing and stability (e.g., lower hygroscopicity), its crystal lattice energy remains high. This strong internal bonding makes it difficult for water molecules to break apart the crystal, leading to low solubility and, consequently, low oral bioavailability [7] [6].

Q3: Are there any in silico tools to predict the solubility of new rucaparib forms I might create? **A3:** Yes, the development of computational models for solubility prediction is advancing. When exploring new solid forms, you can utilize various in silico platforms that employ methods like molecular dynamics simulation, machine learning, and quantitative structure-property relationship (QSPR) modeling to estimate solubility early in the design process [8].

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